4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride
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Overview
Description
4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride is a compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride typically involves multicomponent reactions (MCRs). MCRs are advantageous as they are high-yielding, operationally friendly, and time- and cost-effective . The indole nucleus, being an essential chemical precursor, undergoes various reactions to form the desired compound. Common reagents used in these reactions include indole-3-carbaldehyde and other indole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable MCRs and the optimization of reaction conditions to ensure high yield and purity. The use of heterogeneous solid acid catalysts, such as silica-supported P2O5, has been reported in similar syntheses .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions readily occur on the indole nucleus due to its aromatic nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various indole derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus binds with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of biologically active molecules.
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carboxylic acid: Known for its antimicrobial properties.
Uniqueness
4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C13H15ClN2O3 |
---|---|
Molecular Weight |
282.72 g/mol |
IUPAC Name |
4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C13H14N2O3.ClH/c14-10(5-6-12(16)17)13(18)9-7-15-11-4-2-1-3-8(9)11;/h1-4,7,10,15H,5-6,14H2,(H,16,17);1H |
InChI Key |
WAWRWHWCRZTTKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(CCC(=O)O)N.Cl |
Origin of Product |
United States |
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